4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
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Overview
Description
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride is a chemical compound with the molecular formula C7H7ClN2. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 4th position and a dihydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrrole with a suitable pyridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[3,2-c]pyridine: Another pyrrolopyridine derivative with similar structural features.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the chlorine atom but shares the core structure.
Uniqueness
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications over its analogs .
Properties
Molecular Formula |
C7H9Cl3N2 |
---|---|
Molecular Weight |
227.5 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H7ClN2.2ClH/c8-7-6-4-9-3-5(6)1-2-10-7;;/h1-2,9H,3-4H2;2*1H |
InChI Key |
APMMIMXLTQKAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=NC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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